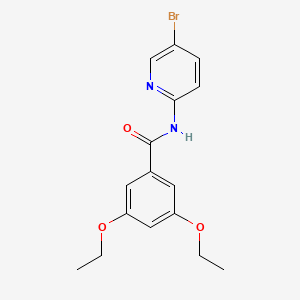
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as ETC-159, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including embryonic development, tissue regeneration, and cancer progression. In recent years, ETC-159 has gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide works by inhibiting the Wnt/β-catenin signaling pathway, which is aberrantly activated in many types of cancer. This pathway plays a critical role in cancer progression by promoting cell proliferation, survival, and invasion. By inhibiting this pathway, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin signaling pathway. It has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. In addition, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit cancer stem cell self-renewal and induce their differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it easier to administer and study in laboratory experiments. It also has a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its efficacy may be limited to certain types of cancer, and further studies are needed to determine its optimal clinical application.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further explore its potential therapeutic applications in various types of cancer, including solid tumors and hematological malignancies. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other cellular proteins. Finally, future studies should focus on optimizing the dosing and administration of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-ethyl-2-thiophenecarboxaldehyde, which is then reacted with 2-chloro-6-nitrobenzoic acid to form the corresponding nitroester. This nitroester is then reduced to the corresponding amine, which is further reacted with 3-pyridinecarboxaldehyde to form the final product, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. In preclinical studies, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Propriétés
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-2-16-6-8-21(28-16)20-11-18(17-10-15(23)5-7-19(17)26-20)22(27)25-13-14-4-3-9-24-12-14/h3-12H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVVPDWGHPVZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)
![7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049419.png)
![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![[2-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6049452.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![ethyl 3-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6049472.png)